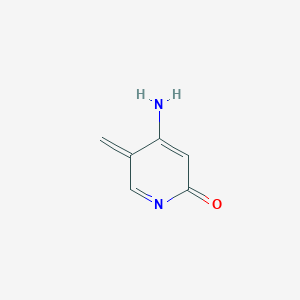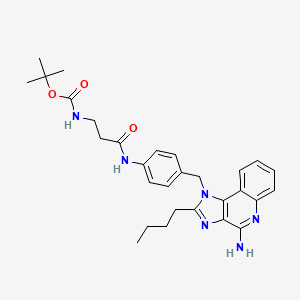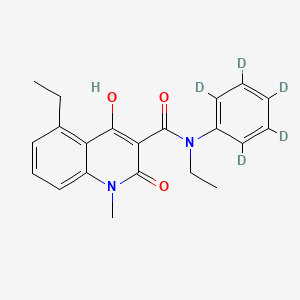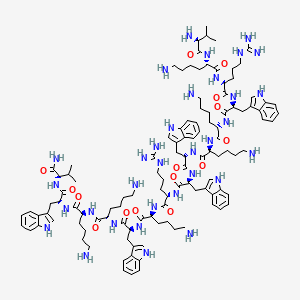
H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2 is a peptide composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities, including antimicrobial properties. The sequence contains multiple tryptophan (Trp) and lysine (Lys) residues, which are known to play significant roles in the peptide’s structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2 can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2 can undergo various chemical reactions, including:
Oxidation: Tryptophan residues can be oxidized to form kynurenine.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
Oxidation: Formation of oxidized tryptophan derivatives.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2: has several scientific research applications:
Chemistry: Studying peptide synthesis and structure-activity relationships.
Biology: Investigating antimicrobial properties and interactions with biological membranes.
Medicine: Potential therapeutic applications as antimicrobial agents or drug delivery systems.
Industry: Use in developing new materials or as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2 involves its interaction with microbial membranes. The positively charged lysine residues facilitate binding to negatively charged bacterial membranes, while the tryptophan residues insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This peptide may also interact with specific molecular targets, such as membrane proteins, to exert its antimicrobial effects.
Comparaison Avec Des Composés Similaires
H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2: can be compared with other antimicrobial peptides, such as:
Magainins: Amphipathic peptides with broad-spectrum antimicrobial activity.
Defensins: Small cysteine-rich peptides involved in the innate immune response.
Cecropins: Linear peptides with potent antibacterial properties.
The uniqueness of This compound lies in its specific amino acid sequence, which may confer distinct structural and functional properties compared to other antimicrobial peptides.
Propriétés
Formule moléculaire |
C113H167N33O15 |
|---|---|
Poids moléculaire |
2227.7 g/mol |
Nom IUPAC |
(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanamide |
InChI |
InChI=1S/C113H167N33O15/c1-65(2)95(120)111(161)140-87(44-20-26-52-119)100(150)136-89(46-28-54-127-113(124)125)105(155)142-91(56-68-61-129-78-35-11-6-30-73(68)78)107(157)138-82(39-15-21-47-114)98(148)133-84(41-17-23-49-116)103(153)143-93(58-70-63-131-80-37-13-8-32-75(70)80)109(159)145-92(57-69-62-130-79-36-12-7-31-74(69)79)108(158)139-88(45-27-53-126-112(122)123)101(151)135-85(42-18-24-50-117)102(152)141-90(55-67-60-128-77-34-10-5-29-72(67)77)106(156)137-83(40-16-22-48-115)99(149)134-86(43-19-25-51-118)104(154)144-94(110(160)146-96(66(3)4)97(121)147)59-71-64-132-81-38-14-9-33-76(71)81/h5-14,29-38,60-66,82-96,128-132H,15-28,39-59,114-120H2,1-4H3,(H2,121,147)(H,133,148)(H,134,149)(H,135,151)(H,136,150)(H,137,156)(H,138,157)(H,139,158)(H,140,161)(H,141,152)(H,142,155)(H,143,153)(H,144,154)(H,145,159)(H,146,160)(H4,122,123,126)(H4,124,125,127)/t82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-/m0/s1 |
Clé InChI |
AEGLGCLRXLHQRT-YZCAGTBWSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](C(C)C)C(=O)N)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(C(C)C)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



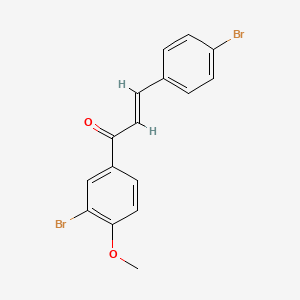



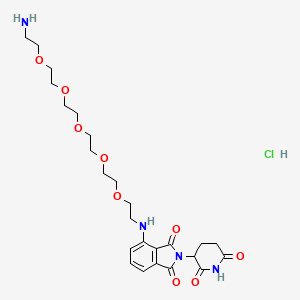

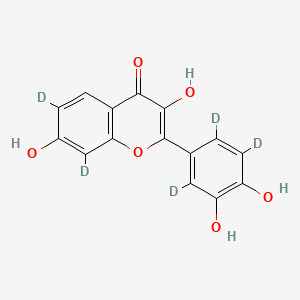
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
